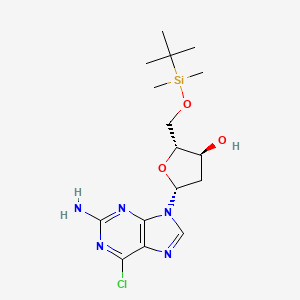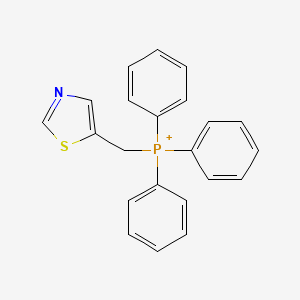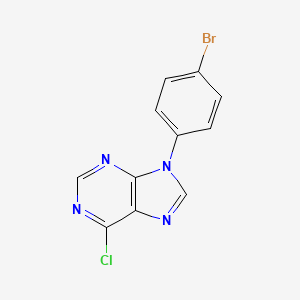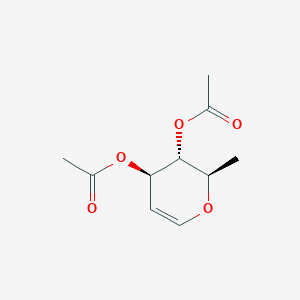
Ethyl 4-fluoro-2-isopropoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-fluoro-2-isopropoxybenzoate is an organic compound with the molecular formula C12H15FO3 and a molecular weight of 226.25 g/mol It is a derivative of benzoic acid, characterized by the presence of a fluorine atom at the 4-position and an isopropoxy group at the 2-position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-fluoro-2-isopropoxybenzoate typically involves the esterification of 4-fluoro-2-isopropoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-fluoro-2-isopropoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: 4-fluoro-2-isopropoxybenzoic acid and ethanol.
Reduction: 4-fluoro-2-isopropoxybenzyl alcohol.
Applications De Recherche Scientifique
Ethyl 4-fluoro-2-isopropoxybenzoate has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 4-fluoro-2-isopropoxybenzoate depends on its specific applicationThe presence of the fluorine atom can enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical studies .
Comparaison Avec Des Composés Similaires
Ethyl 4-fluoro-2-isopropoxybenzoate can be compared with other fluorinated benzoate esters:
Ethyl 4-fluorobenzoate: Lacks the isopropoxy group, making it less sterically hindered.
Ethyl 2-isopropoxybenzoate: Lacks the fluorine atom, resulting in different electronic properties.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
These comparisons highlight the unique combination of the fluorine atom and the isopropoxy group in this compound, which can influence its reactivity and applications.
Propriétés
Formule moléculaire |
C12H15FO3 |
|---|---|
Poids moléculaire |
226.24 g/mol |
Nom IUPAC |
ethyl 4-fluoro-2-propan-2-yloxybenzoate |
InChI |
InChI=1S/C12H15FO3/c1-4-15-12(14)10-6-5-9(13)7-11(10)16-8(2)3/h5-8H,4H2,1-3H3 |
Clé InChI |
SDMNQJOADDMEEU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=C(C=C1)F)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydroisothiazolo[4,5-C]pyridine-3-carboxylic acid](/img/structure/B14028203.png)



![4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B14028225.png)

![2,2-dideuterio-2-[(4-deuteriophenyl)methoxy]-N,N-dimethylacetamide](/img/structure/B14028235.png)





![tert-butyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate formate](/img/structure/B14028262.png)
